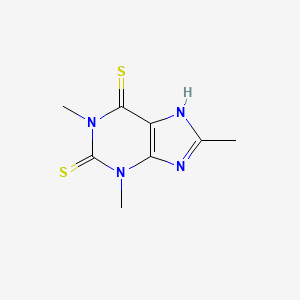
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione is a chemical compound with the molecular formula C8H10N4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the methylation of purine derivatives under controlled conditions. The reaction often involves the use of methylating agents such as methyl iodide or dimethyl sulfate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale methylation processes using automated reactors. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include various purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions: The reactions are often carried out in solvents such as ethanol or methanol, under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Aplicaciones Científicas De Investigación
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various purine derivatives. It is also used in studying the reactivity and properties of purine compounds.
Biology: In biological research, the compound is used to study the effects of purine derivatives on cellular processes. It is also used in the development of biochemical assays.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in purine metabolism, altering their activity and affecting cellular processes.
Pathways Involved: The compound influences pathways related to nucleotide synthesis and degradation, impacting DNA and RNA synthesis and repair mechanisms.
Comparación Con Compuestos Similares
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3,7-Trimethylxanthine (caffeine) and 1,3-Dimethylxanthine (theophylline) share structural similarities with this compound.
Uniqueness: Unlike caffeine and theophylline, this compound has unique methylation patterns and reactivity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N4S2 |
|---|---|
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
1,3,8-trimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C8H10N4S2/c1-4-9-5-6(10-4)11(2)8(14)12(3)7(5)13/h1-3H3,(H,9,10) |
Clave InChI |
UPXJMVIBHHLXHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


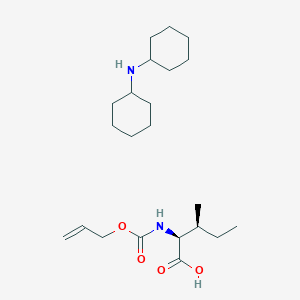
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
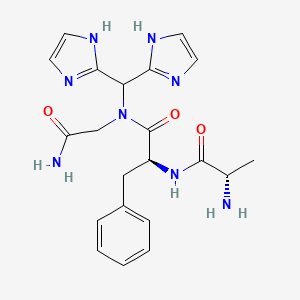
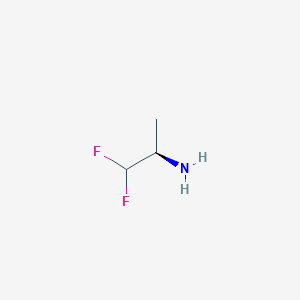

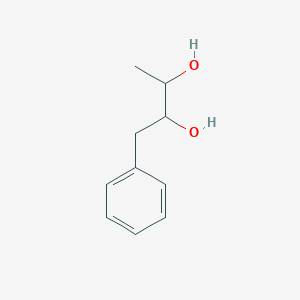
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
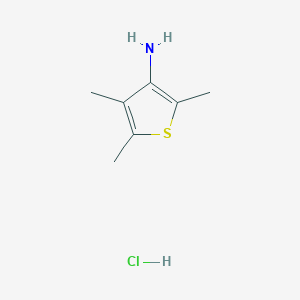
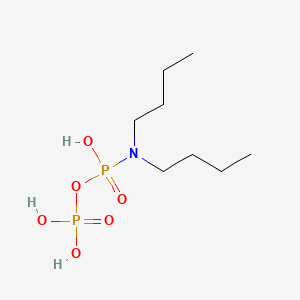

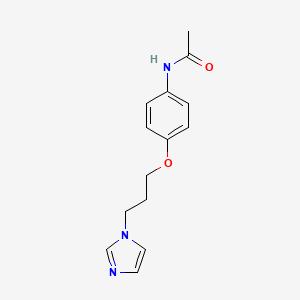

![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
